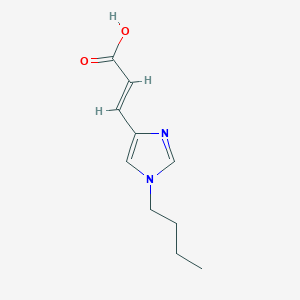
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid is a chemical compound with the molecular formula C10H14N2O2. It features an imidazole ring substituted with a butyl group at the 1-position and an acrylic acid moiety at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under acidic or basic conditions.
Substitution with Butyl Group: The imidazole ring is then alkylated with a butyl halide (e.g., butyl bromide) in the presence of a base like potassium carbonate to introduce the butyl group at the 1-position.
Introduction of Acrylic Acid Moiety: The final step involves the addition of an acrylic acid moiety to the 3-position of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The acrylic acid moiety can participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-methyl-1H-imidazol-4-yl)acrylic acid: Similar structure but with a methyl group instead of a butyl group.
3-(1-ethyl-1H-imidazol-4-yl)acrylic acid: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its lipophilicity and ability to interact with hydrophobic regions of target molecules .
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-12-7-9(11-8-12)4-5-10(13)14/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/b5-4+ |
InChI-Schlüssel |
ASLIHTRRQBWZBV-SNAWJCMRSA-N |
SMILES |
CCCCN1C=C(N=C1)C=CC(=O)O |
Isomerische SMILES |
CCCCN1C=C(N=C1)/C=C/C(=O)O |
Kanonische SMILES |
CCCCN1C=C(N=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















